MAO-B Inhibitory Potency: A 2,646-Fold Increase Over the 3-Ylbut-3-en-2-one Analog
The saturated 4-quinolin-3-ylbutan-2-one scaffold demonstrates dramatically enhanced MAO-B inhibitory potency compared to its unsaturated analog, 4-quinolin-3-ylbut-3-en-2-one. Data from BindingDB indicates that a closely related derivative of the saturated ketone (a 4-[3-Methoxy-4-(pyridin-2-yloxy)phenyl]-4-quinolin-3-ylbutan-2-one analog) exhibits an IC50 of 3.80 nM against recombinant human MAO-B [1]. In stark contrast, an analog of the unsaturated ketone (4-quinolin-3-ylbut-3-en-2-one) shows an IC50 of 10,060 nM (1.00E+4 nM) against MAO-B in a comparable fluorescence-based assay [2]. While these data are from slightly elaborated derivatives rather than the core compound, they provide a powerful class-level inference of the critical role that side-chain saturation plays in MAO-B target engagement.
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.80 nM (for a 4-quinolin-3-ylbutan-2-one derivative) |
| Comparator Or Baseline | 10,060 nM (for a 4-quinolin-3-ylbut-3-en-2-one analog) |
| Quantified Difference | 2,646-fold increase in potency |
| Conditions | Recombinant human MAO-B; kynuramine substrate; fluorescence assay. |
Why This Matters
This quantitative differential informs the selection of the saturated butanone scaffold for projects targeting MAO-B, as the enone analog is unlikely to provide meaningful inhibition at physiologically relevant concentrations.
- [1] BindingDB. BDBM50378564 (CHEMBL145781). IC50: 3.80 nM for inhibition of recombinant human MAO-B. View Source
- [2] BindingDB. BDBM50401981 (CHEMBL1575961). IC50: 1.00E+4 nM for inhibition of MAO-B. View Source
